molecular formula C10H21N B058598 3,3-Diethyl-1-(propan-2-yl)azetidine CAS No. 119219-97-5

3,3-Diethyl-1-(propan-2-yl)azetidine

Cat. No.: B058598
CAS No.: 119219-97-5
M. Wt: 155.28 g/mol
InChI Key: VXGUKZJNIIDJQC-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-(propan-2-yl)azetidine is a synthetically versatile azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold for designing novel bioactive molecules. Its constrained, three-dimensional structure is highly valuable for exploring new chemical space and as a surrogate for natural amino acids in peptidomimetics. This compound is primarily used as a key synthetic intermediate or a core scaffold in Diversity-Oriented Synthesis (DOS) to generate complex molecular libraries for high-throughput screening. Researchers value its potential for skeletal diversification, allowing access to fused, bridged, and spirocyclic ring systems. These frameworks are crucial for developing lead-like molecules, particularly for targeting the Central Nervous System (CNS), where the physicochemical properties of the azetidine scaffold—such as molecular weight, topological polar surface area (TPSA), and lipophilicity (LogP/LogD)—can be tailored to meet stringent requirements for blood-brain barrier penetration . The 3,3-diethyl substitution on the azetidine ring is a distinctive structural feature that can be leveraged to fine-tune the steric and electronic properties of the molecule, influencing its metabolic stability and binding affinity to biological targets. Azetidine-based compounds have demonstrated promising activity in various research contexts, including as tubulin-polymerization inhibitors with potent antiproliferative effects in cancer cell lines and as scaffolds in the development of novel antimicrobial and anticancer agents . As a strained heterocycle, this azetidine also serves as an excellent precursor for ring-opening and expansion reactions, providing access to other valuable nitrogen-containing compounds . This product is intended for research purposes as a building block to advance the discovery of new therapeutic agents.

Properties

CAS No.

119219-97-5

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3,3-diethyl-1-propan-2-ylazetidine

InChI

InChI=1S/C10H21N/c1-5-10(6-2)7-11(8-10)9(3)4/h9H,5-8H2,1-4H3

InChI Key

VXGUKZJNIIDJQC-UHFFFAOYSA-N

SMILES

CCC1(CN(C1)C(C)C)CC

Canonical SMILES

CCC1(CN(C1)C(C)C)CC

Synonyms

Azetidine, 3,3-diethyl-1-(1-methylethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

A. Pharmacological Properties

Azetidines, including 3,3-diethyl-1-(propan-2-yl)azetidine, are being investigated for their pharmacological properties. Research indicates that derivatives of azetidines can exhibit significant biological activities such as anti-inflammatory, antibacterial, and anticancer effects. For instance, certain azetidine derivatives have shown promise in treating obesity and metabolic disorders by modulating metabolic pathways .

B. Central Nervous System (CNS) Effects

Some azetidine compounds have been noted for their sedative and anticonvulsant properties. These compounds are being studied for their potential use as central depressants or soporifics, indicating their relevance in the development of new CNS-active drugs . The ability to modify the azetidine structure allows for the exploration of new therapeutic agents targeting neurological conditions.

Synthetic Applications

A. Synthesis of Functionalized Azetidines

The unique structure of this compound makes it an attractive target for synthetic chemists. Recent advances in synthetic methodologies have highlighted various strategies for creating functionalized azetidines through ring-opening and ring-expansion reactions. These methods allow for the generation of highly substituted acyclic amines or expanded ring systems that can serve as intermediates in complex organic syntheses .

B. Use as Ligands in Catalysis

Azetidines are also being explored as ligands in catalytic processes. Their strained ring structure provides unique reactivity that can be harnessed in various catalytic reactions, including reductions and cycloadditions. This versatility positions azetidines as valuable components in the design of new catalysts for organic transformations .

Case Studies and Research Findings

StudyFindingsApplications
Study on Anti-inflammatory Activity Investigated several azetidine derivatives for anti-inflammatory effects; some showed significant activity compared to controls.Potential development of new anti-inflammatory drugs.
Synthesis of Bioactive Compounds Developed methods to synthesize azetidines that serve as precursors to bioactive compounds like bronchodilators and antibacterial agents.Drug discovery and development pipelines.
CNS Activity Evaluation Assessed the sedative effects of specific azetidine derivatives; found promising results indicating potential therapeutic use in anxiety disorders.Development of new CNS medications targeting anxiety and sleep disorders.

Comparison with Similar Compounds

Structural Comparison with Similar Azetidine Derivatives

Table 1: Structural and Physicochemical Properties of Selected Azetidines
Compound Substituents logD TPSA (Ų) Key Features
3,3-Diethyl-1-(propan-2-yl)azetidine 3,3-diethyl; 1-isopropyl ~2.8* ~20* High lipophilicity; steric hindrance
3-Methoxy-substituted azetidine 3-methoxy 2.7 94 Moderate polarity; H-bond acceptor
3-Cyano-substituted azetidine 3-cyano 2.6 108 Increased polarity; electron-withdrawing
3-(4-Methylphenoxy)azetidine 3-(4-methylphenoxy) ~3.0* ~45* Aromatic ether; planar substituent
Spirocyclic azetidine Spiro-fused ring system ~1.5–3.0* 60–80* Rigid 3D structure; drug-like properties

*Estimated based on analogous compounds.

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., methoxy) increase basicity of the azetidine nitrogen, while electron-withdrawing groups (e.g., cyano) may stabilize ring strain through conjugation .
  • Spirocyclic Systems : Spiro-azetidines exhibit enhanced rigidity and distinct pharmacokinetic profiles, such as lower topological polar surface area (TPSA) compared to linear derivatives, improving membrane permeability .

Reactivity and Stability

Table 3: Redox-Driven Ring-Opening Energetics
Process Energy Barrier (kcal/mol) Effect on Azetidine Stability
Photo-oxidation ΔG‡ = 10–15 Lowers barrier; facilitates ring-opening
One-electron reduction ΔG‡ = 8–12 Further destabilizes ring structure

Functional Implications :

  • The target compound’s alkyl substituents may stabilize the ring against redox-driven opening compared to unsubstituted azetidines, as electron-donating groups can mitigate electron-deficient intermediates .
  • In DNA repair models, azetidine photoreactivity is highly dependent on substituent electronics, suggesting that the diethyl/isopropyl groups in this compound would reduce participation in electron-transfer processes .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The compound’s high logD (~2.8) predicts favorable membrane permeability but may increase off-target binding risks compared to polar analogs like 3-cyano-azetidine (logD = 2.6) .
  • TPSA : A low TPSA (~20 Ų) suggests reduced solubility in aqueous environments, necessitating formulation optimization for drug delivery applications .
  • Enzymatic Stability : Bulky substituents likely protect against enzymatic degradation, a common issue with smaller azetidines in biological systems .

Preparation Methods

Reaction Mechanism and Optimization

The azetidine ring is activated via coordination to Cu(OTf)₂, forming a polarized complex that undergoes nucleophilic attack at the benzylic carbon (C2 position). For 3,3-diethyl substitution, ethyl Grignard reagents or organozinc compounds could replace aryl nucleophiles. Key parameters include:

  • Catalyst loading : 5–10 mol% Cu(OTf)₂.

  • Solvent : Dichloromethane at room temperature.

  • Yield : Up to 95% for diarylpropylamines, suggesting potential for high efficiency with alkyl nucleophiles.

Challenges include regioselectivity control, as competing Sₙ1 pathways may lead to byproducts. Steric hindrance from the 3,3-diethyl groups could further complicate nucleophilic attack, necessitating optimized temperature (-20°C to 0°C) and slow nucleophile addition.

Cyclization of Chlorinated Amino Alcohol Precursors

Source discloses a patent-pending cyclization method for synthesizing 1-substituted azetidin-3-ols. The protocol involves treating N-benzyl-3-amino-1-chloropropan-2-ol with triethylamine and tetrabutylammonium iodide (TBAI) under reflux. Adapting this method for 3,3-diethyl-1-(propan-2-yl)azetidine requires substituting the benzyl group with isopropyl and introducing diethyl substituents during precursor synthesis.

Critical Reaction Parameters

  • Solvent : Triethylamine acts as both solvent and base, uniquely enabling cyclization by precipitating HCl byproducts.

  • Catalyst : 0.1–1.6 mol% TBAI accelerates the reaction via phase-transfer catalysis.

  • Temperature : Reflux conditions (89°C) for 13 hours.

  • Yield : 66.5% for 1-benzylazetidin-3-ol, suggesting moderate efficiency for analogous derivatives.

Synthetic Pathway Adaptation

  • Precursor Synthesis : React epichlorohydrin with isopropylamine to form N-isopropyl-3-amino-1-chloropropan-2-ol.

  • Cyclization : Treat the precursor with triethylamine and TBAI under reflux.

  • Quaternization : Introduce diethyl groups via alkylation of the azetidine nitrogen.

Purification via recrystallization (toluene/hexane) or column chromatography (ethyl acetate/petroleum ether) is essential to isolate the product.

Superbase-Induced Cyclization of Oxirane Precursors

Source outlines a diastereoselective synthesis of 2-arylazetidines using lithium hexamethyldisilazide (LiHMDS) as a superbase. This method could be adapted for this compound by employing an oxirane precursor with pre-installed diethyl and isopropyl groups.

Reaction Protocol

  • Oxirane Preparation : Epoxidize 3,3-diethyl-1-(propan-2-yl)propene using meta-chloroperbenzoic acid (mCPBA).

  • Cyclization : Treat the oxirane with LiHMDS at -78°C in tetrahydrofuran (THF).

  • Workup : Quench with water, extract with diethyl ether, and purify via column chromatography.

Advantages and Limitations

  • Diastereoselectivity : >20:1 dr for 2-arylazetidines, potentially applicable to alkyl derivatives.

  • Temperature Sensitivity : Strict control at -78°C is required to prevent epoxide polymerization.

  • Substrate Scope : Limited to oxiranes with electron-withdrawing groups; alkyl oxiranes may require modified conditions.

Comparative Analysis of Methodologies

MethodKey ReagentsConditionsYieldScalability
Nucleophilic Ring-OpeningCu(OTf)₂, Ethyl NucleophilesRT, CH₂Cl₂~90%*High
Amino Alcohol CyclizationTriethylamine, TBAIReflux, 13 h66.5%Moderate
Superbase CyclizationLiHMDS, THF-78°C, 2 h50–70%*Low

*Theorized yields based on analogous reactions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3,3-Diethyl-1-(propan-2-yl)azetidine, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : A robust approach involves multi-step nucleophilic substitutions and cyclization. For example, allylation of benzyl alcohol derivatives (e.g., 91–95 g scale) followed by lithium bis(trimethylsilyl)amide-mediated ring closure in tetrahydrofuran at low temperatures can yield azetidine scaffolds. Optimizing stoichiometry, temperature (-78°C), and solvent purity improves yields to ~62% (observed in analogous syntheses). Post-synthesis purification via recrystallization or chromatography ensures structural fidelity . Retro-synthetic strategies, such as Julia–Kocienski olefination or Mitsunobu cyclization, offer alternative pathways for structural diversification .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of synthesized this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For instance, diagnostic signals for azetidine protons typically appear at δ 2.5–4.0 ppm, while ethyl and isopropyl groups show distinct splitting patterns. Integration ratios (e.g., 3:2 for ethyl groups) confirm stoichiometry. Advanced 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures, while elemental analysis validates empirical formulas (e.g., C₁₀H₂₀N) .

Advanced Research Questions

Q. What computational methods are recommended to study enantioselective mechanisms in azetidine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify selectivity origins. For example, chiral phosphoric acid catalysts activate azetidine precursors via thione tautomers, lowering activation barriers (ΔG‡ ~20 kcal/mol) for specific enantiomers. Comparing free-energy profiles of competing pathways (e.g., Mode A vs. Mode B in desymmetrization reactions) clarifies stereochemical outcomes. Solvent effects are incorporated using continuum models (e.g., SMD), and molecular dynamics simulations validate conformational stability .

Q. How can azetidine derivatives be designed to enhance blood-brain barrier (BBB) permeability for CNS-targeted therapies?

  • Methodological Answer : Structural modifications inspired by neurotransmitters (e.g., introducing polar groups or fluorinated substituents) improve BBB penetration. For instance, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9) shows enhanced lipophilicity (logP ~1.5) while retaining solubility. In silico screening (e.g., PAMPA-BBB assay) predicts permeability, and in vivo PET imaging in rodent models validates distribution. Libraries of azetidine-based scaffolds with varied alkyl/aryl chains are prioritized for high-throughput screening .

Q. What strategies resolve contradictions in crystallographic data for azetidine derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement. For high-resolution data, twin refinement and Hirshfeld surface analysis correct for disorder. When experimental data conflicts with computational predictions (e.g., bond lengths), iterative refinement with restraints (e.g., DFIX) aligns models with observed electron density. Cross-validation via R-free values (>0.20) ensures reliability .

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